3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone (3-DMPTMPP) is an organic compound belonging to the class of thiophenes. It is a colorless solid that is soluble in organic solvents. 3-DMPTMPP has a variety of applications in the scientific and research fields, including its use as a synthetic intermediate, a biochemical research tool, and a laboratory reagent.
Scientific Research Applications
Chemical Synthesis and Reactions
- 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone and related compounds have been explored in various chemical synthesis and reaction studies. For example, studies have investigated the reactions of similar compounds with phenols and aryl halides, exploring their potential in yielding novel derivatives and exploring reaction mechanisms (Chandrasekhar, Heimgartner, & Schmid, 1977). Further research has delved into the synthesis of related compounds, such as 4,6-dihydrothieno[3,4-b]thiophene derivatives, which can serve as precursors or equivalents for other chemical structures (Chou & Tsai, 1991).
Biodegradability and Toxicity Studies
- Substances related to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone have been evaluated for their biodegradability and toxicity. For example, the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenol, have been assessed, providing insights into their environmental impact and interactions in biological systems (O'Connor & Young, 1989).
Material Science and Engineering Applications
- Research has also focused on the applications of related compounds in material science, such as the electroactive polymerization of dimethylthiophenol, which could have implications for developing new materials with specific electrical properties (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992). This area of research is significant for advancing technologies in electronics and other industries.
Environmental Analysis and Detection
- Methods for detecting and analyzing compounds similar to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone in environmental samples have been developed. This includes the determination of priority phenolic compounds in water and industrial effluents using advanced extraction and chromatography techniques, which is crucial for environmental monitoring and pollution control (Castillo, Puig, & Barceló, 1997).
Mechanism of Action
Target of Action
It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
Based on its structural similarity to amitraz, it might interact with alpha-adrenergic and octopamine receptors, leading to overexcitation and potentially paralysis and death in insects .
Biochemical Pathways
Amitraz, a structurally similar compound, is known to inhibit monoamine oxidases and prostaglandin synthesis . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might also affect these pathways.
Pharmacokinetics
Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might have similar properties, which could impact its bioavailability.
Result of Action
Amitraz, a structurally similar compound, is known to cause overexcitation, potentially leading to paralysis and death in insects . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might have similar effects.
Action Environment
Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that environmental factors such as temperature and humidity might influence the action and stability of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone.
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKCAAWGLSZANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644677 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-82-3 |
Source
|
Record name | 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.